molecular formula C29H29N5O3S B11255921 2-(4-((9H-fluoren-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

2-(4-((9H-fluoren-2-yl)sulfonyl)piperazin-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B11255921
M. Wt: 527.6 g/mol
InChI Key: RSSPARJLELXCBB-UHFFFAOYSA-N
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Description

2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE is a complex organic compound that features a combination of fluorene, piperazine, methoxyphenyl, and pyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Fluorene Sulfonyl Chloride: This is achieved by reacting fluorene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

    Piperazine Derivatization: The fluorene sulfonyl chloride is then reacted with piperazine to form the fluorene-sulfonyl-piperazine intermediate.

    Pyrimidine Core Construction: The intermediate is further reacted with 4-methoxyphenyl and 6-methylpyrimidine derivatives under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    Fluorene-9-bisphenol: Used in the synthesis of high-performance materials and as an organic catalyst.

Uniqueness

2-[4-(9H-FLUORENE-2-SULFONYL)PIPERAZIN-1-YL]-N-(4-METHOXYPHENYL)-6-METHYLPYRIMIDIN-4-AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H29N5O3S

Molecular Weight

527.6 g/mol

IUPAC Name

2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C29H29N5O3S/c1-20-17-28(31-23-7-9-24(37-2)10-8-23)32-29(30-20)33-13-15-34(16-14-33)38(35,36)25-11-12-27-22(19-25)18-21-5-3-4-6-26(21)27/h3-12,17,19H,13-16,18H2,1-2H3,(H,30,31,32)

InChI Key

RSSPARJLELXCBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)NC6=CC=C(C=C6)OC

Origin of Product

United States

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